1-(4-(3-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(4-(3-Fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its complex structure, which includes a fluorobenzamido group, a methoxyphenyl group, and an imidazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Fluorobenzamido Group: This step involves the reaction of 3-fluorobenzoic acid with an amine to form the amide bond.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(4-(3-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-(3-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
- 1-(4-(3-chlorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
- 1-(4-(3-bromobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
- 1-(4-(3-iodobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
Comparison: Compared to these similar compounds, 1-(4-(3-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, alter its electronic properties, and improve its binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c1-33-22-11-9-21(10-12-22)29-25(32)23-15-30(16-27-23)14-17-5-7-20(8-6-17)28-24(31)18-3-2-4-19(26)13-18/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDORBPFNKXXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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